molecular formula C9H9ClO3 B12333454 (R)-2-(2-Chlorophenyl)-2-hydroxypropionic Acid

(R)-2-(2-Chlorophenyl)-2-hydroxypropionic Acid

Cat. No.: B12333454
M. Wt: 200.62 g/mol
InChI Key: ZEXPENITPLXFLY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid is a chiral compound with the molecular formula C9H9ClO3 and a molar mass of 200.61896 g/mol . This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the reaction of 2-chlorobenzaldehyde with a chiral auxiliary, followed by reduction and hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid often employs large-scale synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may involve the use of specific solvents and catalysts to ensure high purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid is unique due to its specific chiral configuration and the presence of both a hydroxyl and a chlorine group on the phenyl ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-4-2-3-5-7(6)10/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1

InChI Key

ZEXPENITPLXFLY-SECBINFHSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1Cl)(C(=O)O)O

Canonical SMILES

CC(C1=CC=CC=C1Cl)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.